PD-L1-IN-2 -

PD-L1-IN-2

Catalog Number: EVT-10993059
CAS Number:
Molecular Formula: C33H38N4O6
Molecular Weight: 586.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PD-L1-IN-2 is classified as a small molecular inhibitor targeting the PD-L1 pathway. It was synthesized and characterized in various studies focusing on its binding properties and biological activity against PD-L1. The compound's design was based on structural modifications aimed at enhancing its interaction with the PD-L1 protein, making it a candidate for further development in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-L1-IN-2 involves several key steps:

  1. Initial Design: The compound was designed based on known structural motifs that interact with PD-L1, particularly focusing on optimizing binding affinity.
  2. Synthetic Pathway: The synthesis typically involves nucleophilic substitution reactions and reductive amination. For example, one synthetic route included the use of 2-hydroxy-4-phenylthiophene-3-carbonitrile as a starting material, which underwent multiple transformations to yield the final compound .
  3. Yield and Purification: The reactions were monitored using thin-layer chromatography (TLC), and products were purified through column chromatography or recrystallization methods to achieve high purity levels suitable for biological evaluation .
  4. Characterization Techniques: The synthesized compound was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of PD-L1-IN-2 features a complex arrangement that facilitates its interaction with the PD-L1 protein. Key structural elements include:

  • Functional Groups: The presence of hydroxyl, phenyl, and nitrile groups enhances solubility and binding interactions.
  • Binding Pocket Interaction: Computational modeling has shown that PD-L1-IN-2 fits well within the binding pocket of PD-L1, forming critical interactions with amino acid residues that stabilize the complex .

Data regarding its molecular weight, solubility, and other physicochemical properties are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

PD-L1-IN-2 undergoes specific chemical reactions that are crucial for its activity:

  1. Binding Reaction: The primary reaction involves the binding of PD-L1-IN-2 to PD-L1, inhibiting its interaction with PD-1. This is characterized by a decrease in the dissociation constant (Kd), indicating stronger binding affinity .
  2. Stability Studies: Stability under physiological conditions was assessed using serum stability tests, where the degradation rates were monitored over time to ensure adequate bioavailability upon administration.
  3. Mechanistic Studies: Further studies employed molecular dynamics simulations to elucidate the conformational changes upon binding, providing insights into the dynamic stability of the interaction .
Mechanism of Action

Process and Data

The mechanism by which PD-L1-IN-2 exerts its effects involves several key processes:

  • Inhibition of Immune Evasion: By binding to PD-L1, PD-L1-IN-2 prevents the ligand from interacting with PD-1 on T-cells, thus enhancing T-cell activation and proliferation against tumor cells.
  • Structural Interaction: Binding studies have revealed that specific residues within the PD-L1 binding pocket are critical for interaction, including Tyr56 and Glu58, which form hydrogen bonds with the inhibitor .

Data from in vitro assays indicate that treatment with PD-L1-IN-2 leads to increased cytotoxicity against cancer cells expressing high levels of PD-L1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of PD-L1-IN-2 are crucial for its development as a therapeutic agent:

  • Molecular Weight: Specific data regarding molecular weight aids in dosage formulation.
  • Solubility: High solubility in aqueous solutions is desirable for intravenous administration.
  • Stability: Stability assessments under various pH conditions help determine appropriate storage conditions.

Analyses using tools like SwissADME provide insights into pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles .

Applications

Scientific Uses

PD-L1-IN-2 has significant potential applications in cancer therapy:

  • Immunotherapy Development: As an inhibitor of the PD-L1/PD-1 pathway, it can be developed into a therapeutic agent for various cancers where this pathway is upregulated.
  • Biomarker Studies: Its effectiveness can be evaluated alongside biomarkers like PD-L1 expression levels to predict patient responses to immunotherapy.
Molecular Mechanisms of PD-1/PD-L1/2 Pathway Modulation

Structural Basis of PD-1/PD-L1 Interaction

The programmed death ligand 1 (PD-L1, CD274) and its receptor PD-1 (CD279) constitute a critical immune checkpoint pathway exploited by cancers to evade immune surveillance. PD-1 is a transmembrane protein featuring an extracellular immunoglobulin variable (IgV)-like domain, a transmembrane region, and a cytoplasmic tail containing immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) domains [8]. PD-L1, a type I transmembrane glycoprotein, shares structural homology with B7 family proteins, possessing extracellular IgV and IgC domains that facilitate binding to PD-1 [4] [5]. The interaction occurs via front β-face (AGFCC’ β-strands) of PD-1 and β-face (AGFCC’) of PD-L1, forming a compact interface [4]. This binding triggers phosphorylation of PD-1’s ITSM domain, recruiting Src homology 2 domain-containing phosphatase 2 (SHP-2), which dephosphorylates key T-cell receptor (TCR) signaling molecules (e.g., CD3ζ, ZAP70) and co-stimulatory receptor CD28 [8] [5]. Consequently, downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK are suppressed, inhibiting T-cell activation, proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic function [5] [2].

Table 1: Structural Domains of PD-1 and PD-L1

ProteinDomainsFunctional Significance
PD-1Extracellular IgV-like domainPD-L1/PD-L2 binding interface
Transmembrane domainMembrane anchorage
Cytoplasmic tail (ITIM, ITSM)SHP-2 recruitment; signal transduction
PD-L1Extracellular IgV and IgC domainsPD-1 binding
Transmembrane domainMembrane anchorage
Short cytoplasmic tailPost-translational modifications (e.g., glycosylation, ubiquitination)

Cancer-Intrinsic Signaling Pathways Regulating PD-L1

Beyond immune evasion, PD-L1 exerts tumor-intrinsic functions that promote malignancy. Key pathways include:

  • PI3K/AKT/mTOR Pathway: Activation enhances PD-L1 transcription and translation. PTEN loss increases PD-L1 expression via AKT-driven stabilization, while PD-L1 itself can activate PI3K/AKT in a feedback loop, promoting cancer cell survival and proliferation [2] [7].
  • MAPK/ERK Pathway: Epidermal growth factor (EGF) and IFN-γ induce PD-L1 via ERK or p38 MAPK activation. Inhibiting MEK suppresses PD-L1 upregulation in lung adenocarcinoma [2].
  • JAK/STAT Pathway: IFN-γ binding to its receptor activates JAK1/JAK2, phosphorylating STAT1/STAT2/STAT3. STAT proteins translocate to the nucleus and bind the PD-L1 promoter, upregulating its expression. This pathway is critical in melanoma, ovarian cancer, and acute myeloid leukemia [1] [2].
  • cGAS-STING Pathway: PD-L1 directly suppresses STING expression, reducing DNA damage sensing and type I interferon production. Conversely, STING activation can upregulate PD-L1, creating an immunosuppressive loop [1].
  • Epithelial-Mesenchymal Transition (EMT): PD-L1 induces EMT and stemness in renal, gastric, and lung cancers via SRC/STAT3 and ERK signaling, enhancing metastasis and therapeutic resistance [1] [10].

Post-Translational Regulation of PD-L1

PD-L1 expression is dynamically controlled by trafficking and stability mechanisms:

  • Glycosylation: N-linked glycosylation (e.g., N35, N192, N200, N219) shields PD-L1 from proteasomal degradation. Glycosylated PD-L1 forms a compact conformation resistant to antibody binding [7] [9].
  • Ubiquitination and Deubiquitination: E3 ligases (e.g., SPOP, FBXO38) promote PD-L1 polyubiquitination and proteasomal degradation. Deubiquitinases (e.g., CSN5, USP22) remove ubiquitin chains, stabilizing PD-L1 [7] [9].
  • Recycling Pathways: Proteins like DRG2, TRAPPC4, and RAB11 facilitate PD-L1 recycling from endosomes to the plasma membrane. DRG2 depletion traps PD-L1 in endosomes, reducing surface expression despite increased total PD-L1 [7].
  • Stabilization by CMTM6: This transmembrane protein binds PD-L1, preventing lysosomal degradation. CMTM6 knockdown enhances PD-L1 turnover and improves anti-tumor immunity [7] [8].

Table 2: Key Regulators of PD-L1 Stability and Trafficking

RegulatorFunctionEffect on PD-L1
CMTM6Binds PD-L1; prevents lysosomal degradationStabilizes surface expression
DRG2GTPase; facilitates endosomal recyclingMaintains surface expression
TRAPPC4Scaffolds PD-L1-RAB11 complexPromotes recycling
HIP1RDirects PD-L1 to lysosomesEnhances degradation
SPOPE3 ubiquitin ligasePromotes ubiquitination and degradation
CSN5DeubiquitinaseRemoves ubiquitin; stabilizes PD-L1

Properties

Product Name

PD-L1-IN-2

IUPAC Name

tert-butyl N-[3-[[5-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]carbamoyl]phenyl]carbamate

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C33H38N4O6/c1-33(2,3)43-32(39)34-24-10-8-9-23(20-24)30(38)36-31-35-26(17-21-11-14-25(40-5)15-12-21)27(37(31)4)18-22-13-16-28(41-6)29(19-22)42-7/h8-16,19-20H,17-18H2,1-7H3,(H,34,39)(H,35,36,38)

InChI Key

WCBUHIGCYKSAAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC(=C(N2C)CC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.